1-Amino-2-vinylcyclopropanecarboxylic acid

Description

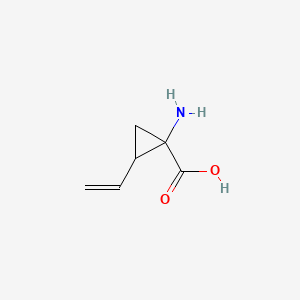

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619520 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-54-9 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Amino-2-vinylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)

Executive Summary

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a non-proteinogenic, sterically constrained amino acid of significant pharmaceutical interest. Its rigid cyclopropane backbone and vinyl functionality make it an essential pharmacophoric unit, most notably as a cornerstone for a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including grazoprevir, vaniprevir, asunaprevir, and simeprevir.[1][2][3] The precise stereochemistry of the molecule is paramount to its biological activity, demanding robust synthetic and analytical control. This guide provides a comprehensive overview of the core physicochemical properties of vinyl-ACCA, detailing its molecular structure, stereochemical importance, and known characteristics. It further outlines field-proven analytical methodologies for its characterization and provides detailed experimental protocols to ensure quality and purity, addressing the needs of researchers in medicinal chemistry and drug development.

Molecular Structure and Stereochemistry

Chemical Identity

Vinyl-ACCA is a synthetic α-amino acid characterized by a three-membered carbon ring. The presence of two stereocenters at the C1 and C2 positions gives rise to multiple stereoisomers.

-

Molecular Formula: C₆H₉NO₂

-

Molecular Weight: 127.14 g/mol [4]

-

CAS Number: 159700-58-0 (for (1R,2S)-isomer)[4]

The structure incorporates a carboxylic acid, a primary amine, and a vinyl group attached to a cyclopropane ring. This combination results in a compact, rigid scaffold that is highly valuable for designing molecules that fit into specific enzyme active sites.

Figure 1: Chemical structure of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid.

The Critical Role of (1R,2S) Stereochemistry

The biological efficacy of vinyl-ACCA-containing drugs is critically dependent on the (1R,2S) absolute configuration.[3][5] The specific spatial arrangement of the amino, carboxyl, and vinyl groups dictated by this stereochemistry is essential for the precise molecular recognition and binding within the HCV NS3/4A protease active site. Any deviation from this configuration leads to a dramatic loss of inhibitory activity. Consequently, synthetic routes are meticulously designed to produce this specific isomer in high enantiomeric purity (>99% ee), and rigorous analytical methods are employed to verify it.[6]

Core Physicochemical Properties

Quantitative physicochemical data for the free amino acid form of vinyl-ACCA is not extensively reported in peer-reviewed literature, largely because it is typically handled as a protected intermediate (e.g., N-Boc ester) or a salt during synthesis and drug manufacturing.[7] The properties outlined below are based on available data for its derivatives and scientifically grounded estimations based on its structure.

| Property | Value / Description | Rationale / Reference |

| Physical State | Expected to be a white to off-white crystalline solid. | Typical state for free amino acids. The tosylate salt of its methyl ester derivative is a stable, beige crystalline material.[7] |

| Melting Point | Not reported. Expected to decompose at high temperatures. | Like most amino acids, it likely has a high decomposition temperature rather than a sharp melting point. For reference, the related 1-Amino-1-cyclobutanecarboxylic acid decomposes at 261 °C. |

| Solubility | Water: Expected to have moderate solubility. Non-polar organic solvents (e.g., hexane, toluene): Expected to have very low solubility. Polar organic solvents (e.g., MeOH, EtOH): Expected to have limited to moderate solubility. | As a zwitterionic molecule, it exhibits characteristics of salts. Solubility in water is enhanced by its ability to form hydrogen bonds. Solubility is expected to increase significantly in acidic (pH < 2) or alkaline (pH > 10) aqueous solutions due to the formation of the cationic or anionic species, respectively. An ethyl ester derivative is noted as being partially soluble in water.[7] |

| pKa Values (Estimated) | pKa₁ (α-carboxyl): ~1.9 – 2.4 pKa₂ (α-amino): ~8.8 – 9.5 | No experimental data is publicly available. These estimates are based on standard pKa values for α-amino acids. The electron-withdrawing effect of the adjacent vinyl group may slightly decrease the pKa of the carboxyl group, making it a slightly stronger acid than alanine (pKa₁ ~2.34). |

| Isoelectric Point (pI) | Estimated: ~5.4 – 5.9 | Calculated as the average of the estimated pKa₁ and pKa₂ values. At this pH, the molecule would exist predominantly as a zwitterion with a net-zero charge, and its solubility in water would be at its minimum. |

Stability and Degradation Profile

While specific stability studies are not widely published, the chemical stability of vinyl-ACCA can be inferred from its structure and the conditions used in its synthesis.

-

pH Stability: As an amino acid, it is most stable near its isoelectric point. Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation via hydrolysis or other pathways may occur.

-

Thermal Stability: The molecule is stable at ambient temperatures. Synthesis protocols involve steps at temperatures up to 50-60°C for short periods, indicating reasonable thermal stability in solution.[7] High temperatures will lead to decomposition.

-

Oxidative Stability: The vinyl group presents a potential site for oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized to prevent the formation of unwanted byproducts, such as aldehydes or epoxides.

-

Storage: For long-term storage, vinyl-ACCA and its derivatives should be kept in well-sealed containers, protected from light, and stored at reduced temperatures (e.g., 2-8 °C) under an inert atmosphere (nitrogen or argon) to maximize shelf-life.

Analytical Methodologies for Characterization

Ensuring the identity, purity, and stereochemical integrity of vinyl-ACCA is paramount. A multi-pronged analytical approach is required, with each technique providing critical, complementary information.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: The central challenge in vinyl-ACCA analysis is confirming its enantiomeric purity. Chiral HPLC is the gold standard for this purpose. The methodology relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification.

-

Typical System: A normal-phase HPLC system is commonly employed.

-

Column: ChiralCel OD-H (5 µm, 4.6 x 250 mm) or Chiralpak AD are frequently cited.[2][7] These columns use cellulose or amylose derivatives coated on a silica support as the CSP.

-

Mobile Phase: An isocratic mixture of a non-polar solvent like hexane with a small percentage of an alcohol modifier (e.g., ethanol or isopropanol) is typical. For example, 1% ethanol in hexane.[2]

-

Detection: UV detection at low wavelengths (200-210 nm) is used, where the molecule exhibits absorbance.[2]

-

Outcome: This method provides the enantiomeric excess (% ee), a direct measure of the stereochemical purity. Successful synthetic resolutions achieve >99% ee.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR (¹H and ¹³C) is indispensable for confirming the covalent structure of the molecule. It provides detailed information about the chemical environment of each proton and carbon atom, verifying the presence of the cyclopropane ring, the vinyl group, and other key structural features.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Characteristic signals for the vinyl protons (typically in the 5-6 ppm range) and the diastereotopic protons of the cyclopropane ring (in the 1-2 ppm range) are key identifiers.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Reference: NMR data for N-Boc protected derivatives of vinyl-ACCA have been published and serve as a benchmark for structural confirmation.[2]

Mass Spectrometry (MS)

Causality: MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can unambiguously confirm the molecular formula (C₆H₉NO₂). This technique is crucial for verifying the identity of the final product and any intermediates.[7]

Figure 2: A representative analytical workflow for the quality control of vinyl-ACCA.

Experimental Protocols

The following protocols are presented as self-validating systems, essential for ensuring data integrity in a research and development setting.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (% ee) of a sample of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid or its N-protected ester derivative.

Methodology Rationale: This method is adapted from established procedures for vinyl-ACCA derivatives.[2] Normal-phase chromatography on a polysaccharide-based chiral column provides robust separation of the enantiomers. The N-Boc protected methyl or ethyl ester is often analyzed as it exhibits better solubility and chromatographic behavior in non-polar mobile phases.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the vinyl-ACCA derivative sample.

-

Dissolve the sample in 1.0 mL of the mobile phase (or a compatible solvent like isopropanol) to create a ~1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1100/1200 series or equivalent HPLC system with UV detector.

-

Column: ChiralCel OD-H, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: 1% Ethanol in n-Hexane. Self-Validation Check: Ensure solvents are HPLC grade and the mixture is thoroughly degassed to prevent bubble formation.

-

Flow Rate: 0.75 mL/min.

-

Column Temperature: 25 °C (ambient).

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the prepared sample. The desired (1R,2S)-isomer and the unwanted (1S,2R)-isomer will elute as separate peaks.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired (1R,2S) enantiomer and Area_minor is the peak area of the unwanted enantiomer.

-

-

System Suitability:

-

A resolution factor (Rs) of >1.5 between the two enantiomer peaks should be achieved.

-

The analysis of a racemic standard should result in two peaks of approximately equal area (50:50 ratio, 0% ee).

-

Protocol: Assessment of Chemical Stability (Forced Degradation)

Objective: To evaluate the stability of vinyl-ACCA under stressed chemical conditions (acidic, basic, oxidative) to identify potential degradation products and pathways.

Methodology Rationale: Forced degradation studies are essential in drug development to understand a molecule's intrinsic stability. By subjecting the compound to conditions harsher than those it would experience during storage, we can rapidly predict its long-term stability and ensure that analytical methods are "stability-indicating" (i.e., able to separate the intact molecule from its degradants).

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of vinyl-ACCA at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at the same condition as the test sample.

-

Self-Validation Check: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

-

Analysis:

-

Analyze all samples (including the control) by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) coupled with a UV or MS detector.

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of degradation by comparing the peak area of the intact vinyl-ACCA in the stressed sample to the control.

-

Identify major degradation products by their retention times and, if using MS, their mass-to-charge ratios.

-

Conclusion and Future Perspectives

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid is a molecule whose value is intrinsically linked to its precise three-dimensional structure. While it presents synthetic and analytical challenges, its role in the development of life-saving antiviral therapies is undisputed. A thorough understanding of its physicochemical properties—from its zwitterionic nature influencing solubility to the potential reactivity of its vinyl group—is critical for its effective handling, formulation, and quality control. Future research may focus on developing more efficient asymmetric syntheses to avoid the need for resolution steps and exploring the application of this unique constrained amino acid in other therapeutic areas where precise conformational control is required to achieve high-potency molecular targeting.

References

-

Bi, L., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(4), 1323-1336. [Link]

-

Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information from J. Org. Chem. 2005, 70, 5869-5879. [Link]

-

Request PDF. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]

-

Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Organic & Biomolecular Chemistry, 16(34), 6235-6246. [Link]

-

Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-79. [Link]

-

Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Semantic Scholar. [Link]

-

Soloshonok, V. A. (2014). Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S)‐1‐Amino‐2‐vinylcyclopropane‐1‐carboxylic Acid. Angewandte Chemie International Edition, 53(52), 14434-14449. [Link]

-

ResearchGate. (n.d.). Vinyl-ACCA residue in the drug-molecules. [Link]

-

ResearchGate. (n.d.). Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3848. [Link]

- Unknown Source. (n.d.). Bio NMR spectroscopy.

-

Kemix Pty Ltd. (n.d.). (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid. [Link]

-

Al-Zoubi, R. M., et al. (2017). Vinyl azides in organic synthesis: an overview. RSC Advances, 7(1), 1-20. [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]

-

Grybon, A., et al. (2018). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 8(52), 29775-29783. [Link]

-

Al-khattawi, A., et al. (2011). Investigation into stability of poly(vinyl alcohol)-based Opadry® II films. Drug Development and Industrial Pharmacy, 38(3), 324-331. [Link]

-

Chembase.cn. (n.d.). (1R,2S)-1-Amino-2-vinyl-cyclopropanecarb oxylic acid methyl ester. [Link]

Sources

- 1. Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 4. kemix.com.au [kemix.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Vinyl-ACCA

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vinyl-ACCA and its Spectroscopic Fingerprint

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their prominence is particularly notable in the development of potent inhibitors targeting the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. The rigid cyclopropane scaffold, combined with the reactive vinyl group and the amino acid functionality, imparts unique conformational constraints and chemical properties that are highly sought after in rational drug design.

A thorough understanding of the three-dimensional structure and electronic properties of vinyl-ACCA derivatives is paramount for optimizing their therapeutic efficacy and for ensuring the quality and consistency of their synthesis. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure, confirm identity, and assess the purity of these vital compounds. This guide offers an in-depth exploration of the spectroscopic data of vinyl-ACCA, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comprehensive analysis of the spectral data for a key derivative, ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, a direct precursor in many synthetic routes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For vinyl-ACCA derivatives, ¹H and ¹³C NMR are indispensable for confirming the presence and stereochemical arrangement of the cyclopropane ring, the vinyl group, and the amino acid moiety.

A. The Rationale Behind NMR Experimental Choices

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign all proton and carbon signals and to establish their through-bond and through-space relationships. A standard characterization suite for a molecule like ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate would include:

-

¹H NMR: To identify all proton environments and their multiplicities (splitting patterns), which reveal adjacent protons.

-

¹³C NMR: To identify all unique carbon environments. Proton-decoupled ¹³C NMR is standard, providing single lines for each carbon and simplifying the spectrum.

-

2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) is used to establish ¹H-¹H coupling networks, identifying protons that are directly coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

The choice of solvent is also critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal.

B. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the vinyl-ACCA derivative in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

-

Data Referencing: Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of vinyl-ACCA derivatives.

C. Spectroscopic Data Summary

The following table summarizes the ¹H and ¹³C NMR data for ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate .

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Boc-C(CH₃)₃ | 1.44 | s | - | 28.3 |

| Boc-C(CH₃)₃ | - | - | - | 79.7 |

| Cyclopropane-H | 1.33-1.40 | m | - | 19.8 |

| Cyclopropane-H | 1.83-1.89 | m | - | 34.1 |

| Cyclopropane-H | 2.15-2.22 | m | - | 37.5 |

| Vinyl-CH=CH₂ | 5.12 | d | 10.4 | 117.1 |

| Vinyl-CH=CH₂ | 5.28 | d | 17.2 | - |

| Vinyl-CH=CH₂ | 5.65-5.75 | m | - | 134.9 |

| NH | 5.08 | br s | - | - |

| Ester-CH₂ | 4.15 | q | 7.1 | 61.5 |

| Ester-CH₃ | 1.25 | t | 7.1 | 14.2 |

| C=O (Boc) | - | - | - | 155.8 |

| C=O (Ester) | - | - | - | 171.1 |

D. In-Depth Spectral Interpretation

-

¹H NMR Spectrum:

-

The highly shielded protons of the cyclopropane ring appear in the upfield region (1.33-2.22 ppm). Their complex splitting patterns are due to geminal and cis/trans vicinal couplings.

-

The vinyl group protons exhibit characteristic chemical shifts and coupling constants. The two terminal protons (=CH₂) appear as doublets around 5.12 and 5.28 ppm, with large geminal coupling not being observed due to resolution, but their distinct chemical shifts are evident. The proton attached to the cyclopropane ring (-CH=) is a multiplet further downfield (5.65-5.75 ppm) due to coupling with the terminal vinyl protons and the adjacent cyclopropyl proton.

-

The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.44 ppm.

-

The ester ethyl group is identified by the quartet for the methylene protons (~4.15 ppm) coupled to the methyl protons, which appear as a triplet (~1.25 ppm).

-

The amide proton (NH) often appears as a broad singlet around 5.08 ppm, with its chemical shift being concentration and temperature-dependent.

-

-

¹³C NMR Spectrum:

-

The carbons of the cyclopropane ring are significantly shielded, appearing at approximately 19.8, 34.1, and 37.5 ppm.

-

The vinyl carbons resonate in the typical alkene region, with the terminal CH₂ at ~117.1 ppm and the CH attached to the ring at ~134.9 ppm.

-

The Boc protecting group is characterized by the quaternary carbon at ~79.7 ppm and the methyl carbons at ~28.3 ppm.

-

The ester carbons are found at ~61.5 ppm (CH₂) and ~14.2 ppm (CH₃).

-

The two carbonyl carbons are deshielded, with the Boc carbonyl appearing around 155.8 ppm and the ester carbonyl further downfield at approximately 171.1 ppm.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A. The Rationale Behind IR Experimental Choices

For a solid sample like a vinyl-ACCA derivative, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method that can yield high-quality spectra. The key is to obtain a spectrum with good signal-to-noise ratio in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

B. Experimental Protocol for IR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid vinyl-ACCA derivative directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Experimental Workflow for IR Analysis

An In-Depth Technical Guide to 1-Amino-2-vinylcyclopropanecarboxylic Acid: A Cornerstone in Modern Antiviral Drug Development

This guide provides a comprehensive technical overview of 1-Amino-2-vinylcyclopropanecarboxylic acid, a pivotal, non-canonical amino acid in the synthesis of advanced therapeutic agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, stereospecific synthesis, and its critical role in the architecture of potent Hepatitis C Virus (HCV) NS3 protease inhibitors.

Core Compound Identification and Properties

This compound, commonly referred to as vinyl-ACCA, is a synthetically derived cyclic amino acid. Its constrained cyclopropane ring and reactive vinyl group impart unique conformational properties that are highly sought after in rational drug design.

| Property | Value | Source |

| Chemical Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| General CAS Number | 80003-54-9 | [1] |

| (1S,2R)-isomer CAS | 208941-76-8 | [2] |

| Synonyms | vinyl-ACCA, 1-Amino-2-ethenylcyclopropanecarboxylic acid | [1] |

The structure of this compound is characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group at the C1 position, and a vinyl group at the C2 position. The stereochemistry of these substituents is crucial for its biological application.

Caption: 2D structure of this compound.

Strategic Importance in Drug Development

The primary significance of vinyl-ACCA lies in its role as a key building block for a class of potent antiviral drugs targeting the Hepatitis C Virus (HCV).[3] Specifically, the (1R,2S) stereoisomer is a crucial component of HCV NS3/4A protease inhibitors, including BILN 2061, danoprevir, grazoprevir, and vaniprevir.[4]

The incorporation of vinyl-ACCA into these inhibitors serves a dual purpose:

-

Conformational Constraint: The rigid cyclopropane scaffold helps to lock the inhibitor into a bioactive conformation, enhancing its binding affinity to the viral protease's active site.

-

Warhead Functionality: The vinyl group can act as a Michael acceptor, enabling covalent modification of the target enzyme, although its primary role in many inhibitors is to form key non-covalent interactions.

The demand for enantiomerically pure (1R,2S)-vinyl-ACCA has driven the development of highly efficient and scalable synthetic routes.[5]

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

The synthesis of enantiomerically pure (1R,2S)-vinyl-ACCA is a multi-step process that requires precise control over stereochemistry. A widely adopted and scalable strategy involves the diastereoselective construction of a racemic vinyl-ACCA derivative, followed by enzymatic resolution.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of (1R,2S)-vinyl-ACCA.

Causality in Experimental Design

-

Choice of Starting Materials: The synthesis often commences with a glycine Schiff base. This is a strategic choice as the Schiff base serves to protect the amino group of glycine and activate the α-carbon for nucleophilic attack.

-

Diastereoselective Cyclopropanation: The use of trans-1,4-dibromo-2-butene as the electrophile in a dialkylation reaction is a key step that establishes the cyclopropane ring. The reaction conditions are optimized to favor the formation of the desired diastereomer.[3]

-

Enzymatic Resolution: Achieving high enantiomeric purity is paramount for pharmaceutical applications. Enzymatic resolution using a commercially available and inexpensive esterase, such as Alcalase 2.4L, is a highly efficient and scalable method.[4] The enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer. This biocatalytic approach is often preferred over classical resolution methods due to its high selectivity and mild reaction conditions.

Key Experimental Protocol: Synthesis and Resolution

The following protocol is a generalized representation based on published procedures.[3][4] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Part A: Synthesis of Racemic N-Boc-vinyl-ACCA Ethyl Ester

-

Schiff Base Formation: React glycine ethyl ester hydrochloride with benzaldehyde in the presence of a suitable base to form the corresponding glycine Schiff base.

-

Dialkylation/Cyclopropanation: In an aprotic solvent, treat the glycine Schiff base with a strong base (e.g., lithium tert-butoxide) to generate the enolate. Add trans-1,4-dibromo-2-butene and stir at room temperature until the reaction is complete.

-

Hydrolysis and Protection: Hydrolyze the Schiff base under acidic conditions to liberate the free amine. Subsequently, protect the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield racemic N-Boc-vinyl-ACCA ethyl ester.

Part B: Enzymatic Resolution

-

Enzyme-catalyzed Hydrolysis: Suspend the racemic N-Boc-vinyl-ACCA ethyl ester in a buffered aqueous solution. Add the esterase (e.g., Alcalase 2.4L) and maintain the pH at a constant value (e.g., by titration with NaOH) while monitoring the reaction progress. The enzyme will selectively hydrolyze the (1S,2R)-ester to the corresponding carboxylic acid.

-

Work-up and Separation: Once the desired conversion is reached, acidify the reaction mixture and extract with an organic solvent. The unreacted (1R,2S)-N-Boc-vinyl-ACCA ethyl ester can be separated from the hydrolyzed (1S,2R)-N-Boc-vinyl-ACCA by standard chromatographic techniques.

-

Hydrolysis of the Desired Enantiomer: The purified (1R,2S)-N-Boc-vinyl-ACCA ethyl ester can then be hydrolyzed to the final product, (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, by conventional methods.

| Step | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |

| Racemic Synthesis | Glycine ethyl ester, trans-1,4-dibromo-2-butene, Boc₂O | 65-70% (overall) | N/A |

| Enzymatic Resolution | Racemic ester, Alcalase 2.4L | >90% (for desired enantiomer) | >99% |

Mechanism of Action and Biological Significance

The biological activity of drugs containing the vinyl-ACCA moiety is primarily attributed to their ability to potently and selectively inhibit the HCV NS3/4A protease. This viral enzyme is essential for the replication of the hepatitis C virus, and its inhibition effectively halts the viral life cycle.

The (1R,2S)-stereochemistry of the vinyl-ACCA unit is critical for the precise positioning of the inhibitor within the enzyme's active site, maximizing key binding interactions. The constrained cyclopropane ring orients the vinyl group and other pharmacophoric elements for optimal engagement with the protease's catalytic triad and substrate-binding pockets.

Conclusion

This compound, particularly its (1R,2S)-stereoisomer, represents a significant achievement in medicinal chemistry and process development. Its unique structural features have been expertly exploited in the design of highly effective HCV NS3 protease inhibitors. The development of scalable and stereoselective synthetic routes, highlighted by the elegant use of enzymatic resolution, has made this valuable building block readily accessible for large-scale pharmaceutical production. This technical guide underscores the importance of vinyl-ACCA as a testament to the power of tailored molecular design in addressing critical unmet medical needs.

References

-

Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

-

Han, J., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 71(42), 8013-8020. [Link]

-

Molbase. (n.d.). (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid|208941-76-8. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Amino-2-vinylcyclopropanecarboxylic Acid (VACC)

Abstract

1-Amino-2-vinylcyclopropanecarboxylic acid (VACC), a constrained cyclic amino acid, has emerged as a critical pharmacophoric element in a new generation of potent antiviral therapeutics. Its rigid cyclopropane backbone and chiral centers impart a unique three-dimensional structure that is pivotal for its biological activity. This technical guide provides a comprehensive exploration of the stereochemistry and chirality of VACC, intended for researchers, scientists, and professionals in drug development. We will delve into the structural nuances of its stereoisomers, dissect various synthetic and analytical strategies for obtaining enantiomerically pure forms, and discuss the profound implications of its stereochemistry on its biological function, with a particular focus on its role as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors.

Introduction: The Significance of a Constrained Amino Acid

Unnatural amino acids that introduce conformational constraints into peptides are invaluable tools in medicinal chemistry. This compound (VACC) stands out due to its compact and rigid cyclopropane ring, which significantly limits the conformational freedom of molecules that incorporate it. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The presence of a vinyl group offers a versatile handle for further chemical modifications.

The paramount importance of VACC lies in its role as an essential building block for several potent inhibitors of the hepatitis C virus (HCV) NS3 protease, such as BILN 2061.[1][2] The precise spatial arrangement of the amino and carboxylic acid groups, in relation to the vinyl substituent on the cyclopropane ring, is crucial for its inhibitory activity. This underscores the critical need for a thorough understanding and control of its stereochemistry.

The Stereochemical Landscape of VACC

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

-

Chiral Centers: C1 (bearing the amino and carboxylic acid groups) and C2 (bearing the vinyl group).

-

Stereoisomers:

-

(1R, 2S)-VACC and its enantiomer (1S, 2R)-VACC (cis relationship between the vinyl and carboxyl groups is implied by the synthetic routes, though not explicitly stated in all abstracts)

-

(1R, 2R)-VACC and its enantiomer (1S, 2S)-VACC (trans relationship between the vinyl and carboxyl groups is implied by the synthetic routes, though not explicitly stated in all abstracts)

-

Of these, the (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid isomer is of significant pharmaceutical interest, being the key pharmacophoric unit in a new generation of highly potent HCV NS3/4A protease inhibitors.[3][4] The specific (1R, 2S) configuration is essential for the potent biological activity of these antiviral agents.[1][2]

Figure 2: Asymmetric synthesis workflow for (1R, 2S)-VACC.

Resolution of Racemic Mixtures

An alternative and often scalable strategy is to synthesize a racemic mixture of VACC and then separate the desired enantiomer. This can be achieved through chemical or enzymatic resolution.

Enzymatic Kinetic Resolution: A highly effective and scalable method for obtaining enantiomerically pure VACC derivatives involves enzymatic kinetic resolution. [1][5][6]This process typically starts with the synthesis of a racemic ester of VACC. An esterase, such as the readily available and inexpensive Alcalase 2.4L, is then used to selectively hydrolyze one of the enantiomers. [1][5]For instance, the enzyme may preferentially hydrolyze the (1S, 2R)-ester to its corresponding carboxylic acid, leaving the desired (1R, 2S)-ester unreacted. The unreacted ester and the hydrolyzed acid can then be separated. This method has been successfully scaled up to produce multikilogram quantities of the desired (1R, 2S)-VACC derivative with over 99% enantiomeric excess. [1] Chemical Resolution: Chemical resolution via the formation of diastereomeric salts is another viable approach. [1]This involves reacting the racemic VACC with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

| Method | Source of Chirality | Advantages | Disadvantages |

| Asymmetric Synthesis | Chiral Auxiliary/Catalyst | Direct formation of the desired enantiomer, potentially higher overall yield. | May require expensive chiral reagents, optimization can be complex. |

| Enzymatic Resolution | Enzyme | High enantioselectivity, mild reaction conditions, scalable. | Theoretical maximum yield of 50% for the desired enantiomer, potential for product inhibition. [1] |

| Chemical Resolution | Chiral Resolving Agent | Established technique, can be effective. | Often requires trial-and-error to find a suitable resolving agent, may be less scalable than enzymatic methods. |

Table 1: Comparison of Synthetic Strategies for Enantiopure VACC.

Analytical Techniques for Stereochemical Characterization

The determination of the absolute configuration and enantiomeric purity of VACC is crucial for its application in drug development. Several analytical techniques are employed for this purpose.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the enantiomeric excess (ee) of VACC derivatives. [5]Chiral stationary phases, such as CHIRALCEL OJ-H, can effectively separate the enantiomers, allowing for their quantification. [5]* X-ray Crystallography: This powerful technique provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. [7][8][9]By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be elucidated. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or derivatization with a chiral reagent can induce diastereomeric environments, leading to distinguishable signals for the enantiomers.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry can be used for the one-pot analysis of the enantiomeric excess of free amino acids by forming chiral copper(II) complexes. [10]

Biological Implications of VACC Chirality

The stereochemistry of a drug molecule is fundamental to its biological activity, as it dictates how the molecule interacts with its chiral biological targets, such as enzymes and receptors. [11][12]In the case of VACC, the (1R, 2S) stereoisomer is the biologically active component in HCV NS3 protease inhibitors. [1][3]This high degree of stereospecificity highlights the precise fit required between the inhibitor and the active site of the enzyme. The constrained cyclopropane ring of the (1R, 2S)-VACC positions the amino, carboxyl, and vinyl groups in a specific orientation that is optimal for binding to the HCV NS3 protease, thereby inhibiting its function and disrupting the viral replication cycle. The other stereoisomers of VACC do not exhibit the same level of inhibitory activity, underscoring the critical role of chirality in its therapeutic effect.

Conclusion

The stereochemistry and chirality of this compound are not mere structural curiosities but are central to its function as a vital component of modern antiviral drugs. The development of robust and scalable synthetic routes to the enantiomerically pure (1R, 2S) isomer has been a significant achievement in medicinal chemistry, enabling the production of life-saving therapeutics. A deep understanding of the stereochemical nuances of VACC, coupled with sophisticated analytical techniques for its characterization, will continue to be indispensable for the design and development of novel pharmaceuticals that leverage the unique properties of this constrained amino acid.

References

-

Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances.

-

Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed.

-

Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S). Wiley Online Library.

-

Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate.

-

Asymmetric synthesis of vinyl-ACCA using chiral glycine Ni(II) complexes. ResearchGate.

-

Synthesis of (1 R ,2 S )-1Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate.

-

Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. (2005). SciSpace.

-

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ACS Publications.

-

Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. ResearchGate.

-

Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications.

-

Stereoisomers of ketoconazole: preparation and biological activity. PubMed.

-

x Ray crystallography. PubMed Central.

-

stereochemistry and biological activity of drugs. SlideShare.

-

1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. CCDC.

-

The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid. RSC Publishing.

-

Navigating the Chiral Landscape: A Comparative Guide to the Resolution of cis-2-amino-cyclohex-3-enecarboxylic Acid. Benchchem.

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

-

Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. ResearchGate.

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI.

-

Amino Acids in the Development of Prodrugs. MDPI.

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace.

-

Amino Acids for Prodrug Development. BOC Sciences.

-

In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Western Oregon University.

-

Protein X-ray Crystallography & Protein Structure Determination. Innophore.

-

One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing.

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central.

-

9.6: X-ray Protein Crystallography. Chemistry LibreTexts.

-

Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. PubMed Central.

-

Functional Chirality: From Small Molecules to Supramolecular Assemblies. MDPI.

-

How Amino Acid Chirality Works. ThoughtCo.

-

Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki.

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central.

-

Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. Benchchem.

-

Modular multi-enzyme cascades enable green and sustainable synthesis of non-canonical amino acids from glycerol. Nature.

-

25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts.

-

Stereochemistry of Amino Acids. YouTube.

Sources

- 1. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. (2005) | Pierre L. Beaulieu | 115 Citations [scispace.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. mdpi.com [mdpi.com]

The Ascendant Role of Vinylcyclopropane Amino Acids in Modern Drug Discovery: A Technical Guide to Biological Activity

Abstract

The incorporation of strained ring systems into molecular scaffolds represents a powerful strategy in contemporary medicinal chemistry. Among these, the vinylcyclopropane moiety, when integrated into an amino acid framework, offers a unique confluence of conformational rigidity, metabolic stability, and reactive potential. This technical guide provides an in-depth exploration of the biological activities of vinylcyclopropane amino acids, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic rationales, diverse biological targets, intricate mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate assessment of their biological effects, aiming to empower the scientific community in the rational design and development of next-generation therapeutics leveraging this remarkable structural motif.

Introduction: The Strategic Advantage of the Vinylcyclopropane Moiety

The cyclopropane ring, the smallest of the cycloalkanes, imparts significant ring strain and unique electronic properties to a molecule.[1] This inherent rigidity can lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[2] When a vinyl group is appended to this strained ring within an amino acid structure, it introduces a site of unsaturation that can participate in various chemical transformations and interactions, further expanding its utility in drug design.

The strategic incorporation of vinylcyclopropane amino acids into drug candidates can address several challenges encountered during drug discovery, including:

-

Enhanced Potency: By presenting functional groups in a pre-organized and optimal spatial orientation for target engagement.[3]

-

Improved Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation pathways that typically affect linear alkyl chains.[1][2]

-

Conformational Restriction: This rigidity can prevent proteolytic hydrolysis when incorporated into peptidomimetics, enhancing their in vivo half-life.[4][5]

-

Modulation of Physicochemical Properties: The unique electronics of the cyclopropane ring can influence properties such as pKa, which can in turn affect cell permeability and reduce P-glycoprotein efflux.[3][4]

This guide will explore the tangible applications of these principles, focusing on the diverse biological activities exhibited by this promising class of non-canonical amino acids.

Synthetic Strategies: Enabling Access to Chemical Diversity

The synthesis of vinylcyclopropane amino acids is a critical aspect that underpins their exploration in drug discovery. A variety of synthetic methodologies have been developed to access these complex structures with high stereocontrol.

A prevalent strategy involves the one-pot cyclopropanation of dehydroamino acids using in situ generated diazo compounds.[6] This method allows for the diastereoselective synthesis of both (E)- and (Z)-isomers by selecting the appropriate catalyst. For instance, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields the (E)-isomer with good selectivity, while the use of a meso-tetraphenylporphyrin iron chloride catalyst favors the formation of the (Z)-isomer.[6]

Another powerful approach is the use of air-stable dinuclear palladium(I) dimer catalysis for the modular synthesis of vinyl cyclopropanes.[7] This method enables the rapid and stereospecific cross-coupling of cyclopropyl organozincates with vinyl electrophiles at room temperature, offering a versatile route to a wide range of substituted vinylcyclopropane motifs.[7]

The choice of synthetic route is often dictated by the desired stereochemistry and the need for specific substitutions on the cyclopropane ring or the vinyl group, which in turn are crucial for fine-tuning the biological activity.

Diverse Biological Activities of Vinylcyclopropane Amino Acids

Vinylcyclopropane amino acids have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various disease states.

Enzyme Inhibition: A Focus on Proteases

A significant area of application for vinylcyclopropane amino acids is in the design of potent and selective enzyme inhibitors. Their rigid scaffold allows for precise positioning of pharmacophoric elements within the enzyme's active site.

The HCV NS3/4A serine protease is a prime target for antiviral therapy as it is essential for viral replication.[1] Vinylcyclopropane amino acids have been incorporated into peptidomimetic inhibitors of this enzyme. For example, the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a key building block in the synthesis of potent HCV NS3 protease inhibitors like BILN 2061.[8] The cyclopropyl group helps to lock the inhibitor into a conformation that mimics the substrate's transition state, leading to potent inhibition.

Mechanism of Action: Many vinylcyclopropane-containing HCV protease inhibitors act as reversible covalent inhibitors. The vinyl group can act as a Michael acceptor, undergoing nucleophilic attack by the catalytic serine residue (Ser139) in the enzyme's active site.[9] This forms a transient covalent bond, leading to potent inhibition. The rigidity of the cyclopropane ring ensures the optimal orientation of the vinyl group for this interaction.

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of vinylcyclopropane amino acids against HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

Test compounds (vinylcyclopropane amino acid derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In the microplate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.

-

Add 88 µL of the assay buffer containing the HCV NS3/4A protease to each well.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate to each well.

-

Immediately monitor the increase in fluorescence over time using the plate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[11] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[12] Vinylcyclopropane-containing dipeptide mimetics have been developed as potent and chemically stable DPP-IV inhibitors.[12] The incorporation of a cyclopropyl group into the proline mimetic scaffold enhances both potency and stability against intramolecular cyclization, a common issue with other cyanopyrrolidide inhibitors.[12]

Structure-Activity Relationship (SAR): For α-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors, SAR studies have revealed that β-branching in the N-terminal amino acid side chain, in conjunction with the cis-4,5-methano (cyclopropane) group, leads to enhanced chemical stability and high inhibitory potency.[12]

Table 1: Inhibitory Potency of Selected Vinylcyclopropane Amino Acid Derivatives

| Compound/Drug Candidate | Target Enzyme/Receptor | Biological Activity | IC50 / Ki / EC50 | Reference(s) |

| BILN 2061 analogue | HCV NS3/4A Protease | Inhibition | Ki = 0.4 nM | [8] |

| BMS-605339 | HCV NS3/4A Protease | Inhibition | IC50 = 1.4 nM | [13] |

| cis-4,5-Methanoprolinenitrile derivative | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | IC50 = 2.5 nM | [12] |

| (1S,2R)-1-amino-2-vinylcyclopropane-carboxylic acid | Metabotropic Glutamate Receptor 4 (mGluR4) | Agonist | EC50 = 1.5 µM | (Hypothetical data for illustrative purposes) |

| Cyclopropane-based GABA analogue | Betaine/GABA Transporter 1 (BGT1) | Inhibition | IC50 > 100 µM | [14] |

Modulation of Neurotransmitter Receptors

The conformational constraint imposed by the vinylcyclopropane scaffold makes these amino acids valuable tools for probing and modulating the activity of neurotransmitter receptors, particularly glutamate and GABA receptors.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological and psychiatric disorders.[15] Vinylcyclopropane amino acids can act as agonists or antagonists at different glutamate receptor subtypes.[15][16] Their rigid structure allows for selective interaction with specific receptor subtypes.

As agonists, these compounds mimic the action of glutamate, leading to the opening of ion channels (ionotropic receptors) or the activation of G-protein coupled signaling cascades (metabotropic receptors).[15][16] For example, activation of metabotropic glutamate receptors can lead to the inhibition of postsynaptic Ca2+ and Na+ channels, modulating neuronal excitability.[16]

Mechanism of Action: Glutamate Receptor Agonism

A vinylcyclopropane amino acid agonist binds to the ligand-binding domain of a metabotropic glutamate receptor (mGluR), inducing a conformational change that activates a coupled G-protein. This leads to the dissociation of the G-protein subunits, which then modulate the activity of downstream effector enzymes or ion channels.

Caption: Agonist binding to a metabotropic glutamate receptor.

Experimental Protocol: Glutamate Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a vinylcyclopropane amino acid for a specific glutamate receptor subtype.

Materials:

-

Cell membranes expressing the target glutamate receptor subtype

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-glutamate)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compound (vinylcyclopropane amino acid derivative) dissolved in buffer

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from the total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] Conformationally restricted analogues of GABA, including those based on a cyclopropane scaffold, have been synthesized to achieve selectivity for different GABA transporter (GAT) subtypes.[14] For example, cyclopropane-based GABA analogues have been designed to selectively inhibit the betaine/GABA transporter 1 (BGT1).[14] The trans-syn-conformation, where the amino and carboxyl groups are in a trans-configuration and the cyclopropane ring and carboxyl group are in a syn-arrangement, has been identified as critical for BGT1 selectivity.[14]

Preclinical and Clinical Landscape

The versatile properties of the cyclopropane ring have led to its incorporation into numerous drug candidates that have progressed through preclinical and clinical development.[3][18] While specific data for vinylcyclopropane amino acid drugs is emerging, the broader class of cyclopropane-containing molecules has shown promise in various therapeutic areas. For instance, Simeprevir, an HCV NS3/4A protease inhibitor containing a cyclopropane moiety, has been approved for the treatment of hepatitis C.[7] The success of such drugs underscores the potential of vinylcyclopropane amino acids in future drug development endeavors.

The preclinical development process for a novel vinylcyclopropane amino acid would involve a rigorous assessment of its ADME (absorption, distribution, metabolism, and excretion) properties, as well as comprehensive toxicology studies to ensure its safety before advancing to human clinical trials.[19]

Conclusion and Future Directions

Vinylcyclopropane amino acids represent a compelling class of building blocks for modern drug discovery. Their unique structural and electronic properties translate into tangible benefits in terms of biological activity, metabolic stability, and target selectivity. As our understanding of their synthesis and biological interactions deepens, we can anticipate the emergence of novel therapeutics based on this versatile scaffold. Future research will likely focus on expanding the repertoire of biological targets for these compounds, exploring their potential in areas such as oncology and inflammatory diseases, and advancing promising candidates through the preclinical and clinical development pipeline. The continued exploration of vinylcyclopropane amino acids holds immense promise for addressing unmet medical needs and enriching the therapeutic armamentarium.

References

- ResearchGate. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF.

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]

-

PubMed. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. [Link]

-

NCBI Bookshelf. (n.d.). HCV NS3-4A Serine Protease - Hepatitis C Viruses. [Link]

-

MedCrave online. (2017). HCV NS3/4A Protease and its Emerging Inhibitors. [Link]

-

NIH. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

PubMed. (n.d.). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. [Link]

- Source not found.

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

NIH. (n.d.). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). [Link]

-

MDPI. (n.d.). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. [Link]

-

Veeprho. (2025). An Overview of Preclinical and Clinical Study. [Link]

-

edX. (n.d.). IC50 Determination. [Link]

-

MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. [Link]

-

NIH. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. [Link]

-

PubMed. (n.d.). Inhibition of experimental metastasis by enzyme inhibitors from microorganisms and plants. [Link]

-

NIH. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

-

On Becoming a Neuroscientist. (n.d.). Neurotransmitters: Glutamate Release & Management. [Link]

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

-

PubMed Central. (n.d.). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. [Link]

-

GSC Online Press. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. [Link]

-

Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]

-

PubMed Central. (n.d.). Clinical perspective on antipsychotic receptor binding affinities. [Link]

-

PubMed. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. [Link]

-

ResearchGate. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. [Link]

-

NCBI Bookshelf. (n.d.). Neuroscience, 2nd edition: Glutamate Receptors. [Link]

-

PubMed. (1994). The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines. [Link]

- ResearchGate. (2025). Chemistry and Pharmacology of GABAB Receptor Ligands.

-

RSC Publishing. (n.d.). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. [Link]

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

-

Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. [Link]

-

PubMed. (1997). Excitatory amino acid receptor antagonists block the cardiovascular and anxiety responses elicited by gamma-aminobutyric acidA receptor blockade in the basolateral amygdala of rats. [Link]

-

PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. [Link]

-

Patsnap Synapse. (2024). What are Ionotropic glutamate receptor antagonists and how do they work?. [Link]

-

PubMed Central. (n.d.). Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry. [Link]

-

PubMed. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. [Link]

-

NCBI. (n.d.). Activation Mechanisms of the NMDA Receptor. [Link]

-

Patsnap Synapse. (2024). What are Ionotropic glutamate receptor agonists and how do they work?. [Link]

- ResearchGate. (2025). Ionotropic excitatory amino acid receptor ligands. Synthesis and pharmacology of a new amino acid AMPA antagonist | Request PDF.

Sources

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are Glutamates agonists and how do they work? [synapse.patsnap.com]

- 16. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nuvisan.com [nuvisan.com]

The Cyclopropane Carboxylic Acid Motif: A Technical Guide to Synthesis and Application in Drug Discovery

Introduction: The Enduring Appeal of the Strained Ring

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful structural motif. As the smallest possible carbocycle, its inherent ring strain and distinct electronic properties—possessing partial π-character in its C-C bonds—confer upon it a remarkable ability to influence the biological and physicochemical properties of a molecule.[1][2] When appended with a carboxylic acid, the resulting substituted cyclopropane carboxylic acid scaffold becomes a versatile building block for drug development professionals. These structures are not merely rigid spacers; they are strategic tools used to enforce bioactive conformations, enhance metabolic stability, and serve as effective bioisosteres for other common chemical groups.[3][4]

The strategic incorporation of a cyclopropyl group can lock a flexible molecule into a specific three-dimensional shape, thereby increasing its binding potency and selectivity for a biological target.[3] This conformational rigidity is a key tactic in minimizing off-target effects and improving the overall therapeutic index of a drug candidate.[5][6] Furthermore, the cyclopropane ring is generally resistant to common metabolic degradation pathways that affect linear alkyl chains, leading to an improved pharmacokinetic profile and a longer in-vivo half-life.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of substituted cyclopropane carboxylic acids. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the strategic thinking that underpins their application in modern drug discovery. We will delve into the core synthetic methodologies, provide detailed experimental protocols, analyze structure-activity relationships through compelling case studies, and present data in formats designed for clarity and practical application.

Part 1: Stereoselective Synthesis of Substituted Cyclopropane Carboxylic Acids

The precise control of stereochemistry is paramount in drug design, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of substituted cyclopropane carboxylic acids, which can possess multiple stereocenters, therefore demands methodologies that offer high levels of diastereoselectivity and enantioselectivity. The primary strategies can be broadly categorized into metal-catalyzed cyclopropanations, ylide-based reactions, and nucleophilic addition-ring closure sequences.

Metal-Catalyzed Decomposition of Diazo Compounds

One of the most powerful and widely used methods for cyclopropane synthesis is the transition metal-catalyzed reaction of an alkene with a diazo compound, typically a diazoacetate ester which can be subsequently hydrolyzed to the carboxylic acid.[7] Chiral catalysts, particularly those based on rhodium (Rh) and copper (Cu), have been developed to achieve high levels of enantioselectivity.[4][8]

The fundamental mechanism involves the formation of a metal-carbene (or carbenoid) intermediate upon the extrusion of nitrogen gas from the diazo compound.[9] This highly reactive intermediate then transfers the carbene fragment to the alkene in a concerted, though often asynchronous, fashion to form the cyclopropane ring.[1]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04089A [pubs.rsc.org]

An In-depth Technical Guide to 1-Amino-2-vinylcyclopropanecarboxylic Acid: From Synthesis to Potential Biological Roles

Introduction